molecular formula C23H28N2O5 B2494368 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide CAS No. 921864-66-6

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide

Cat. No. B2494368
CAS RN: 921864-66-6
M. Wt: 412.486
InChI Key: BBKSQKBGGDFQMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzoxazepin derivatives often involves multistep reactions, employing various catalysts and conditions to achieve the desired molecular architecture. For example, the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) has been highlighted as an efficient medium for synthesizing novel benzamide derivatives, offering advantages such as good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021). While this study does not directly address the target compound, it provides insights into modern synthetic approaches that could be applicable.

Molecular Structure Analysis

The molecular structure of benzoxazepin derivatives is characterized by the presence of a benzoxazepin ring, which significantly influences the chemical behavior and reactivity of these compounds. Techniques such as X-ray diffraction analysis have been utilized to unequivocally establish the configuration around double bonds and the overall molecular geometry of related compounds, offering a deeper understanding of their structural characteristics (Gabriele et al., 2006).

Chemical Reactions and Properties

Benzoxazepin derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reactivity of such compounds can be explored through their ability to undergo intramolecular cyclization under free radical conditions, leading to novel structural motifs with interesting chemical and photophysical properties (Petrovskii et al., 2017). This reactivity pattern underscores the potential for chemical modifications and the synthesis of derivatives with tailored properties.

Physical Properties Analysis

The physical properties of benzoxazepin derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure, including the presence of substituents and the overall molecular geometry. Studies involving the characterization of these compounds often employ spectroscopic methods and elemental analysis to detail their physical attributes (Al Mamari & Al Lawati, 2019).

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds with structures related to "N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide" often focuses on their synthesis and structural analysis. For example, Petrovskii et al. (2017) discuss the synthesis and photophysical properties of a novel fused oxazapolycyclic skeleton, highlighting the unique photophysical properties these types of compounds can exhibit due to their nonplanar oxazapolyheterocyclic structure, showing strong blue emission in dichloromethane (Petrovskii et al., 2017). This suggests potential applications in materials science, particularly in the development of new photoluminescent materials.

Potential Biological Activity

Compounds with benzoxazepine structures have been studied for their potential biological activity, including as serotonin-3 receptor antagonists. Harada et al. (1995) found that benzodiazepine analogs are potent serotonin-3 (5-HT3) receptor antagonists, indicating potential applications in the development of drugs targeting the 5-HT3 receptor, which could be useful in treating conditions such as anxiety and chemotherapy-induced nausea (Harada et al., 1995).

Chemical Properties and Reactions

Almansour et al. (2016) discuss the synthesis, spectroscopic, X-ray diffraction, and DFT studies of novel benzimidazole fused-1,4-oxazepines, offering insights into the charge distributions and regions of electrophilic and nucleophilic reactivity of these compounds. Such studies are crucial for understanding the chemical behavior of complex heterocyclic compounds and their potential applications in medicinal chemistry and material science (Almansour et al., 2016).

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5/c1-6-11-25-18-12-15(7-10-19(18)30-14-23(2,3)22(25)27)24-21(26)17-9-8-16(28-4)13-20(17)29-5/h7-10,12-13H,6,11,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKSQKBGGDFQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide

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